molecular formula C15H10F2N2O2S B2711148 2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946210-82-8

2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2711148
CAS RN: 946210-82-8
M. Wt: 320.31
InChI Key: PLFFUMFOBSPOQI-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide” is a chemical compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions . They are widely distributed in nature and are essential to life in several ways . Isoxazoles show numerous applications in diverse areas such as pharmaceuticals, agro-chemistry, and industry among others .


Synthesis Analysis

Isoxazoles are synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They are also isolated and characterized by spectroscopic methods . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Isoxazoles have been found to exhibit a wide variety of biological activities and therapeutic potential . They have been studied for their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Crystal Engineering and Molecular Interactions

One study explores the role of short C–H⋯F interactions involving the difluorobenzene group, demonstrating how fluorine impacts aggregation and complex C–F/C–H disorder within a series of isomers. This research provides insights into the influence of fluorine substitution patterns on molecular aggregation (P. Mocilac, I. A. Osman, J. Gallagher, 2016). Similarly, the synthesis and structural characterization of compounds containing thiophene units highlight the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing crystal structures, along with π···π interactions (P. Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, R. Kant, 2016).

Organic Synthesis and Chemical Properties

Research into the synthesis and antipathogenic activity of new thiourea derivatives, including those with fluorine, bromide, or iodine substituents, emphasizes the potential for developing novel antimicrobial agents with significant activity against biofilm-forming pathogens (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011). Another study presents the synthesis of mono- and difluorinated benzothiazoles, exploring their cytotoxic properties in vitro, which could inform the development of new antitumor agents (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001).

Mechanism of Action

Isoxazoles derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity . The molecular docking showed the interaction of the compounds with the active site . Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

2,6-difluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-10-3-1-4-11(17)14(10)15(20)18-8-9-7-12(21-19-9)13-5-2-6-22-13/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFFUMFOBSPOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

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